Product packaging for Dichloroethylvinylsilane(Cat. No.:CAS No. 10138-21-3)

Dichloroethylvinylsilane

Cat. No.: B167822
CAS No.: 10138-21-3
M. Wt: 155.09 g/mol
InChI Key: JPBGVRDEQPIMFO-UHFFFAOYSA-N
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Description

Dichloroethylvinylsilane is a versatile organosilane coupling agent featuring both vinyl and chloro-functional groups, making it a valuable building block in advanced materials research and development. Its molecular structure allows it to form stable covalent bridges between organic polymers and inorganic surfaces, significantly enhancing the mechanical properties and durability of composite materials. Researchers utilize this compound to modify surface characteristics, imparting improved water repellency (hydrophobicity), adhesion, and environmental resistance in protective silane coatings and siloxane formulations . In polymer chemistry, it acts as a cross-linking agent and a reactive intermediate for the synthesis of tailored silicone-based polymers. These polymers benefit from increased thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in high-performance elastomers, resins, and specialty coatings . The vinyl group readily undergoes hydrosilylation and free-radical polymerization, while the chlorine atoms are highly reactive towards hydroxyl groups, facilitating grafting onto various substrates. Due to its moisture sensitivity, this compound must be handled under inert conditions. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Cl2Si B167822 Dichloroethylvinylsilane CAS No. 10138-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-ethenyl-ethylsilane
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InChI

InChI=1S/C4H8Cl2Si/c1-3-7(5,6)4-2/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBGVRDEQPIMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80871199
Record name Dichloroethylvinylsilane
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Molecular Weight

155.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10138-21-3
Record name Dichloroethenylethylsilane
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Record name Dichloroethylvinylsilane
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Record name Silane, dichloroethenylethyl-
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Record name Dichloroethylvinylsilane
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Record name Dichloroethylvinylsilane
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Record name DICHLOROETHYLVINYLSILANE
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Synthetic Methodologies for Dichloroethylvinylsilane

Direct Synthesis Routes for Chlorosilanes and Vinylchlorosilanes

The direct process is a cornerstone of industrial organosilicon chemistry, famously represented by the Müller-Rochow process for producing methylchlorosilanes. mdpi.com This approach has been extended to other organochlorosilanes, including ethyl- and phenylchlorosilanes. researchgate.net A key advantage of the direct process is that it avoids the need for pre-formed organometallic reagents and flammable solvents. researchgate.net

Catalysis is central to the direct synthesis of chlorosilanes. Copper is the most common catalyst, often introduced as copper(I) chloride. rsc.orgrsc.org In a direct synthesis method, Dichloroethylsilane was produced by reacting metallic silicon, hydrogen chloride, and ethylene (B1197577) with copper(I) chloride as the catalyst. rsc.orgrsc.orglookchem.com This reaction yielded a silicon conversion of 36% and a selectivity for Dichloroethylsilane of 47%. rsc.orgrsc.org Similarly, using acetylene (B1199291) instead of ethylene under similar conditions can produce Dichlorovinylsilane (B102227) with a selectivity of 34%. rsc.orgrsc.org

Recent advancements have explored a wider range of transition metal catalysts to forge silicon-carbon bonds. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have emerged as a promising method to couple chlorosilanes with various carbon electrophiles under mild conditions. researchgate.net This strategy has been applied in photoredox/nickel dual-catalyzed systems, which avoid the use of stoichiometric metal reductants like zinc or manganese dust by employing organic reductants instead. oaes.cc Copper catalytic systems have also been developed for the cross-coupling of aryl or vinyl iodides with chlorosilanes, providing a general and economical platform for organosilane synthesis. researchgate.netrsc.org

Table 1: Catalytic Systems in Direct and Cross-Coupling Syntheses

Catalyst System Reactants Product Type Key Features Citations
Copper(I) chloride Metallic Si, HCl, Ethylene Dichloroethylsilane Standard direct process catalyst. rsc.org, lookchem.com, rsc.org
Copper(I) chloride Metallic Si, HCl, Acetylene Dichlorovinylsilane Demonstrates versatility for vinylsilane synthesis. rsc.org, rsc.org
Nickel / N-heterocyclic carbene Aryl halides, Thiols C-S Bonds (Illustrative of Ni-catalysis) Highly active for cross-coupling. researchgate.net
Photoredox / Nickel Aryl halides, Chlorosilanes Arylsilanes Avoids stoichiometric metallic reductants. oaes.cc
Copper / Ligand-free Aryl/vinyl iodides, Chlorosilanes Aryl/Vinylsilanes Economical, high functionality tolerance. rsc.org
Palladium Chlorosilanes, Organoaluminum Organosilanes Involves Si-Cl bond activation. researchgate.net

The mechanism of the direct process is complex and involves several key steps on the catalyst surface. For the synthesis of Dichloroethylsilane from silicon, HCl, and ethylene, it is proposed that the silicon-carbon bond forms through the reaction of a surface silylene intermediate with ethylene. rsc.orgrsc.org In the broader context of the direct synthesis of methylchlorosilanes, two primary mechanisms for the formation of the active catalyst site are often discussed. Both assume that copper-silicon phases are formed from the interaction of CuCl with silicon, with one prominent theory suggesting the formation of a Cu₃Si intermetallic phase. mdpi.com

In transition-metal-catalyzed cross-coupling reactions, the activation of the strong silicon-chlorine (Si-Cl) bond is a critical step. researchgate.net Theoretical studies on palladium-catalyzed reactions suggest two main pathways for this activation: a trans-oxidative addition and an S_N2-type oxidative addition, which can be assisted by a Lewis acid. researchgate.net The feasibility of the trans-oxidative addition pathway increases with more chlorine substituents on the silane (B1218182) due to their higher Lewis acidity. researchgate.net

Indirect Synthesis and Functionalization Pathways

Indirect methods build upon existing silicon-containing molecules through reactions like elimination, ligand exchange, and other derivatizations. These are often used for laboratory-scale synthesis and for creating organosilanes with specific functionalities.

Elimination reactions provide a powerful route to introduce vinyl groups. Dehydrochlorination is a common strategy. acs.org For instance, vinylsilane can be prepared through the dehydrochlorination reaction between SiH₄ and vinyl chloride. ndl.go.jp In some direct synthesis processes, in-situ elimination also plays a role; when alkyl chlorides are used as reactants, they can be dehydrochlorinated on the copper catalyst surface to yield an alkene and hydrogen chloride, which then participate in the main reaction. rsc.orgrsc.org It has been noted that first- and second-order elimination reactions can produce vinyl substituents, with Dichloroethylvinylsilane being a potential product from certain organochlorosilane starting materials. google.com Fluoride ions can also be used to promote β-dehalosilylation to generate vinylsilanes. mcgill.ca

Chlorosilanes are versatile precursors for a wide range of organosilicon compounds through the substitution of their chlorine atoms. acs.org Traditional cross-coupling methods often involve the reaction of chlorosilanes with organometallic reagents like Grignard or organolithium reagents. nih.gov A zinc-catalyzed nucleophilic substitution of chlorosilanes with organomagnesium reagents is an effective method for creating a broad array of functionalized tetraorganosilanes under mild conditions. organic-chemistry.orgorganic-chemistry.org

More advanced strategies involve nickel-catalyzed cross-electrophile coupling, which can form C(sp³)–Si bonds from alcohols and chlorosilanes. acs.org This is achieved through a one-pot procedure involving in-situ bromination of the alcohol, followed by the nickel-catalyzed coupling of the resulting alkyl bromide with the chlorosilane. acs.orgnih.gov Ligand exchange is also a key concept in catalysis itself, where the coordination environment of the metal center is modified to enable different reaction steps. For example, in a cobalt-catalyzed sequential hydrosilylation and hydrohydrazidation, a ligand relay process occurs where one ligand facilitates the initial hydrosilylation and is then exchanged for another to enable the subsequent hydrohydrazidation step. nih.gov

Optimization of Reaction Conditions and Selectivity Control

General strategies for optimizing reactions include adjusting temperature, pressure, reactant concentrations, and solvent choice. numberanalytics.comcatalysis.blog For example, in a silver(I)-promoted oxidative coupling reaction, the amount of the oxidant and the choice of solvent were critical. Using acetonitrile (B52724) as a solvent and optimizing the amount of silver(I) oxide provided the best balance between conversion and selectivity. scielo.br Furthermore, reducing the reaction time from 20 hours to 4 hours was possible without significantly impacting the outcome, preventing the formation of undesired byproducts from longer reaction times. scielo.br Such principles are broadly applicable to optimizing the various synthetic routes toward this compound.

Reactivity Profiles and Transformation Pathways of Dichloroethylvinylsilane

Reactivity of Silicon-Chlorine Bonds

The silicon-chlorine (Si-Cl) bonds in dichloroethylvinylsilane are highly susceptible to nucleophilic attack, leading to a range of substitution and condensation products. This reactivity is a cornerstone of its utility in materials science.

Hydrolysis and Condensation Reactions

The Si-Cl bonds readily undergo hydrolysis in the presence of water, forming silanols. These silanols are often unstable and can subsequently undergo condensation reactions to form siloxanes, which are polymers with a Si-O-Si backbone. gelest.comchemicalbook.com This process is fundamental to the formation of silicone polymers.

The hydrolysis reaction can be represented as follows: Et(CH2=CH)SiCl2 + 2H2O → Et(CH2=CH)Si(OH)2 + 2HCl

The resulting ethylvinylsilanediol is typically not isolated and readily condenses to form linear or cyclic polysiloxanes. The specific products depend on the reaction conditions, such as temperature, pH, and the presence of catalysts. This reactivity allows for the creation of silicone materials with tailored properties. chemicalbook.com

Nucleophilic Substitution Reactions

The chlorine atoms in this compound can be displaced by a variety of nucleophiles, enabling the synthesis of diverse organosilicon compounds. chemicalbook.comlookchem.com These reactions are typically carried out in anhydrous conditions to prevent competing hydrolysis.

Common nucleophiles include alcohols, amines, and organometallic reagents. For example, reaction with an alcohol in the presence of a base (to neutralize the HCl byproduct) yields an alkoxysilane: Et(CH2=CH)SiCl2 + 2ROH + 2B → Et(CH2=CH)Si(OR)2 + 2B·HCl (where R is an alkyl group and B is a base)

Grignard reagents (R'MgX) can be used to introduce new organic groups onto the silicon atom, forming new silicon-carbon bonds. researchgate.netorganicchemistrytutor.com This reaction is a powerful tool for creating more complex organosilanes: Et(CH2=CH)SiCl2 + 2R'MgX → Et(CH2=CH)SiR'2 + 2MgXCl

Reactivity of the Vinyl Group

The vinyl group (CH2=CH-) in this compound provides another reactive site, allowing for a different set of chemical transformations, primarily addition reactions across the double bond.

Radical Addition Reactions

The vinyl group can participate in radical addition reactions, where a radical species adds to the double bond. mdpi.com For instance, under radical-forming conditions (e.g., using a radical initiator), compounds with labile bonds can add across the vinyl group. This type of reaction can be used to functionalize the silane (B1218182) in various ways. While specific studies on this compound are not abundant in the provided results, the general reactivity of vinylsilanes suggests its susceptibility to such reactions. uit.noacs.org

Hydrosilylation Reactions

Hydrosilylation is a significant reaction of the vinyl group, involving the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond. Current time information in Bangalore, IN. This reaction is typically catalyzed by transition metal complexes, most commonly platinum compounds. researchgate.netacs.org

The general scheme for hydrosilylation is: Et(CH2=CH)SiCl2 + R3SiH → Et(R3SiCH2CH2)SiCl2

This reaction is a key method for creating silicon-carbon bonds and for crosslinking in silicone polymer systems. This compound can act as a substrate in hydrosilylation, allowing for its incorporation into larger polymer networks or the synthesis of more complex organosilicon monomers. googleapis.comgoogle.com

Polymerization Initiation Mechanisms

The vinyl group of this compound can act as a monomer in polymerization reactions. cymitquimica.com It can undergo polymerization through various mechanisms, including radical polymerization. In such a process, a radical initiator would generate a radical that adds to the vinyl group, initiating a chain reaction to form a polymer with a carbon-carbon backbone and pendant dichloroethylsilyl groups. epo.org These pendant groups can then be further reacted, for example, through hydrolysis and condensation, to create cross-linked materials. google.com

The ability to undergo polymerization adds another dimension to the synthetic utility of this compound, enabling the formation of hybrid organic-inorganic polymers with unique properties. epo.orggoogleapis.com

Compound Information Table

Compound NameSynonym(s)
This compoundEthylvinyldichlorosilane, Silane, dichloroethylvinyl-
Silanol (B1196071)-
Siloxane-
Alkoxysilane-
Grignard Reagent-
Polysiloxane-
BromoethaneEthyl bromide
EthanolEthyl alcohol
Propanenitrile-
Methylamine-
Trichlorosilane-
Trimethoxysilane-
Triethoxysilane-
Dichloromethylsilane-
Dimethoxymethylsilane-
Chlorodimethylsilane-
Dichlorophenylsilane-

Interactive Data Table

Cross-linking and Network Formation Dynamics

The cross-linking and network formation involving this compound are complex processes governed by its bifunctional nature, possessing both reactive chloro and vinyl groups attached to the silicon atom. These functionalities allow for the formation of highly cross-linked, three-dimensional polymer networks through several simultaneous or sequential reaction pathways. epo.orggoogle.comgoogle.com The resulting material properties are significantly influenced by the extent and nature of this network structure. google.comgoogleapis.com

The primary mechanism for network formation is initiated by the hydrolysis of the silicon-chlorine (Si-Cl) bonds. In the presence of water or atmospheric moisture, the chloro groups are readily converted into silanol groups (Si-OH). slideshare.netwsimg.comresearchgate.net This step is critical as it generates the reactive intermediates necessary for building the polymer backbone.

Following hydrolysis, these newly formed silanol groups undergo condensation reactions. csic.esncsu.edu A silanol group can react with another silanol group to form a stable siloxane bridge (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with a remaining Si-Cl group, producing a siloxane linkage and hydrogen chloride. This polycondensation process is the fundamental reaction that builds the inorganic polysiloxane backbone of the network. slideshare.netresearchgate.net

Concurrently, the vinyl group (–CH=CH₂) provides a pathway for organic polymerization, which significantly increases the cross-link density. epo.orggoogle.com The vinyl groups can participate in reactions like hydrosilylation, where a silicon-hydride (Si-H) bond from another silane molecule adds across the double bond, forming a stable silicon-carbon (Si-C) linkage. researchgate.net This process is often catalyzed by platinum-group metals. researchgate.net Furthermore, the vinyl groups can undergo free-radical polymerization, initiated by thermal or photochemical means, to form long carbon-carbon chains that interconnect the siloxane framework. epo.orggoogle.com

The interplay between these inorganic (hydrolysis-condensation) and organic (vinyl polymerization) reaction pathways leads to the formation of a complex, three-dimensional organic-inorganic hybrid network. The dynamics of this network formation, including reaction rates and the final network architecture, are highly dependent on factors such as moisture availability, temperature, and the presence of catalysts. google.comgoogle.comresearchgate.net The regulation of these conditions allows for the tailoring of the final material's properties. google.com For instance, heat is known to promote the cross-linking of polysilazanes, which can be formed if ammonia (B1221849) is used in the process, leading to higher molecular weight structures. google.comgoogle.com The increase in chain length and the degree of three-dimensional cross-linking result in materials with higher mass ranges and improved properties. epo.orggoogle.comgoogle.com

Detailed Research Findings

The formation of a stable, cross-linked network from this compound is a multi-step process involving distinct but often overlapping chemical transformations. The key reactive sites on the molecule dictate the available pathways for network formation.

Table 1: Key Reaction Pathways in this compound Network Formation

Reactive Group Reaction Type Linkage Formed Typical Conditions/Initiators
Dichloro (-SiCl₂) Hydrolysis Silanol (-Si(OH)₂) Presence of water/moisture. wsimg.comcsic.es
Silanol (-Si(OH)₂) Condensation Siloxane (Si-O-Si) Acid or base catalysis; thermal treatment. csic.esresearchgate.net
Vinyl (-CH=CH₂) Hydrosilylation Si-C-C-Si Platinum-based catalysts. researchgate.net

The kinetics of network formation are significantly influenced by the reaction environment. The rate of hydrolysis of the Si-Cl bonds is generally rapid in the presence of water, while the subsequent condensation to form a polysiloxane network can be controlled by pH and temperature. ncsu.eduresearchgate.net The choice of catalyst is crucial for directing the polymerization of the vinyl groups.

Table 2: Influence of Reaction Conditions on Network Formation

Parameter Effect on Hydrolysis/Condensation Effect on Vinyl Polymerization Resulting Network Characteristic
Moisture/Water Initiates and propagates hydrolysis of Si-Cl bonds to Si-OH. google.comresearchgate.net Can inhibit certain catalytic cycles for hydrosilylation. Promotes siloxane (Si-O-Si) network formation. researchgate.net
Temperature Increases the rate of condensation reactions. researchgate.net Can initiate thermal free-radical polymerization. google.com Higher cross-link density and structural rigidity. google.com
Catalyst (e.g., Pt) Can influence condensation rates. Essential for controlled hydrosilylation reactions. researchgate.net Promotes Si-C linkages, enhancing network integration.

| Ammonia | Reacts to form silazane (Si-N) units instead of silanols. epo.orggoogle.comgoogle.com | Can promote further cross-linking at elevated temperatures. google.com | Introduces Si-N bonds into the network, which can later hydrolyze to siloxanes. google.comgoogle.com |

The combination of these reaction pathways allows for the creation of robust, interpenetrating networks where an inorganic polysiloxane structure is reinforced by organic polymer chains, leading to significantly enhanced material properties. epo.orggoogle.com

Table 3: List of Mentioned Compounds

Compound Name
This compound
Hydrogen Chloride
Polydimethylsiloxane
Polydiphenylsiloxane
Polysilazane
Polysilane
Polysiloxane
Silane
Silicon
(3-aminopropyl)trimethoxysilane
(3-glycidyloxypropyl)trimethoxysilane

Polymerization and Copolymerization Science of Dichloroethylvinylsilane

Controlled Polymerization Techniques and Architectural Control

Living Polymerization Approaches

Living polymerization techniques offer precise control over polymer molecular weight, architecture, and dispersity (Đ). fiveable.me In a living polymerization, chain termination and transfer reactions are effectively eliminated, allowing polymer chains to grow as long as monomer is available. fiveable.melibretexts.org While specific studies focusing exclusively on the living polymerization of dichloroethylvinylsilane are not extensively detailed in the literature, the susceptibility of vinylsilanes to these methods, particularly anionic polymerization, is well-established. wikipedia.org

Anionic polymerization is a form of chain-growth polymerization initiated by anions and is often used for creating living polymers from vinyl monomers. wikipedia.org The polymerization of vinylsilanes using anionic initiators like organolithium compounds has been reported, suggesting the feasibility of this approach for this compound. acs.orgacs.org For instance, the anionic polymerization of related styryl(vinyl)silane monomers has been shown to proceed in a living fashion, enabling predictable molecular weights and narrow molecular weight distributions. rsc.orgrsc.org This living character is crucial as it allows for the subsequent synthesis of more complex structures like block copolymers. rsc.org

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, could also theoretically be applied. These techniques rely on establishing a dynamic equilibrium between a small population of active, propagating radical chains and a large population of dormant species, which minimizes termination reactions. libretexts.org The application of CRP would require careful selection of initiators and catalysts that are compatible with the reactive Si-Cl bonds of the monomer.

Table 1: Potential Living Polymerization Approaches for this compound This table presents hypothetical systems based on established principles of living polymerization of related vinylsilane monomers.

Polymerization TypePotential Initiator/Catalyst SystemSolventKey AdvantagesReference for Principle
Anionic PolymerizationAlkyllithium compounds (e.g., n-BuLi, sec-BuLi)Aprotic polar solvents (e.g., Tetrahydrofuran)Fast initiation, good control for non-polar monomers. wikipedia.orgrsc.org
Atom Transfer Radical Polymerization (ATRP)Ethyl α-bromoisobutyrate / Copper(I) bromide (CuBr) / Ligand (e.g., PMDETA)Toluene, AnisoleTolerant to a wider range of functional groups compared to anionic methods. cmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT)AIBN or other radical source / Dithiobenzoate or Trithiocarbonate RAFT agentDioxane, BenzeneVersatile for many vinyl monomers, metal-free. libretexts.org

Block and Graft Copolymer Synthesis

The ability to create polymers with controlled structures via living polymerization is a direct gateway to synthesizing advanced architectures such as block and graft copolymers. frontiersin.org

Block Copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains or "blocks." The synthesis of well-defined block copolymers containing a poly(this compound) segment would typically rely on sequential living polymerization. rsc.org In this method, after the living polymerization of this compound is complete, a second monomer (e.g., styrene, methyl methacrylate) is introduced into the reactor. rsc.org The still-active polymer chain ends then initiate the polymerization of the second monomer, forming a diblock copolymer. This process can be repeated with additional monomers to create triblock or multiblock copolymers. mdpi.com

Graft Copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. cmu.edu There are three primary strategies for synthesizing graft copolymers that could incorporate this compound:

"Grafting From": This method involves initiating the polymerization of this compound from active sites along a pre-existing polymer backbone. mdpi.commdpi.com For example, a polymer backbone could be chemically modified to introduce initiator moieties (e.g., ATRP initiators), from which poly(this compound) chains could be grown.

"Grafting To": In this approach, fully formed poly(this compound) chains with reactive end-groups are attached to a complementary functionalized polymer backbone. cmu.edu This requires highly efficient coupling reactions to ensure a high grafting density.

"Grafting Through" (Macromonomer Method): This strategy involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain (in this case, poly(this compound)) that has a polymerizable group at one end. cmu.edumdpi.com This allows for the incorporation of pre-defined grafts along the new polymer backbone during a single polymerization step.

Table 2: Strategies for this compound-Containing Graft Copolymer Synthesis

StrategyDescriptionExample ScenarioReference for Principle
Grafting FromSide chains are grown from an initiator-functionalized backbone.Poly(styrene) is brominated and used as a macroinitiator for the ATRP of this compound. mdpi.commdpi.com
Grafting ToPre-formed side chains are attached to a functional backbone.End-functionalized poly(this compound) is reacted with a polymer backbone containing complementary reactive groups (e.g., via "click" chemistry). cmu.edu
Grafting ThroughA macromonomer is copolymerized with another monomer.A methacrylate-terminated poly(this compound) macromonomer is copolymerized with methyl methacrylate. cmu.edumdpi.com

Post-Polymerization Modification and Crosslinking

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by altering a precursor polymer in a subsequent chemical reaction. nih.govnih.gov Poly(this compound) is an ideal candidate for such modifications due to its two distinct reactive functionalities: the pendant vinyl groups and the silicon-chlorine bonds. These sites allow for a wide range of chemical transformations, including crosslinking to form robust network structures.

A primary modification route for the vinyl groups is catalytic hydrosilylation . This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the vinyl group. acs.org This is an efficient way to introduce a variety of silane (B1218182) functionalities into the polymer. acs.org Common catalysts for this transformation include platinum-based complexes like Karstedt's catalyst or rhodium-based systems such as Wilkinson's catalyst. acs.orgmdpi.com

The silicon-chlorine (Si-Cl) bonds are highly susceptible to nucleophilic substitution. The most common reaction is hydrolysis , where the Si-Cl bonds react with water to form silanol (B1196071) (Si-OH) groups. These silanol groups are highly reactive and can undergo self-condensation to form stable siloxane (Si-O-Si) linkages. When this reaction occurs between different polymer chains, it results in crosslinking , transforming the soluble linear polymer into an insoluble, three-dimensional network or gel. sapub.org This is a fundamental curing mechanism for many silicone-based materials.

Furthermore, the pendant vinyl groups themselves can be used to induce crosslinking through radical polymerization, often initiated by peroxides or UV radiation, similar to the crosslinking of other vinyl-containing polymers. googleapis.comrsc.org

Table 3: Post-Polymerization Modification and Crosslinking Reactions of Poly(this compound)

Reactive SiteReaction TypeReagents/ConditionsResulting Structure/FunctionalityReference for Principle
Pendant Vinyl Group (-CH=CH₂)HydrosilylationHydrosilane (e.g., HSiCl₃, HSi(OEt)₃), Platinum catalyst (e.g., Karstedt's catalyst)Introduction of new silyl (B83357) functionalities. acs.org
Pendant Vinyl Group (-CH=CH₂)Radical CrosslinkingPeroxide initiator (e.g., dicumyl peroxide), Heat/UVCarbon-carbon crosslinks. rsc.org
Silicon-Chlorine Bonds (Si-Cl)HydrolysisWater, often with a base or acid catalystFormation of silanol (Si-OH) groups. sapub.org
Silanol Groups (Si-OH)Condensation CrosslinkingHeat or catalystFormation of siloxane (Si-O-Si) crosslinks, leading to a network gel. sapub.org

Surface Functionalization and Interfacial Engineering with Dichloroethylvinylsilane

Silanization Mechanisms on Inorganic Substrates

The functionalization of inorganic surfaces, particularly those rich in hydroxyl (-OH) groups like silica (B1680970) and metal oxides, is a primary application of chlorosilanes. The process, known as silanization, involves the reaction of the silane's chloro groups with the surface silanols. google.com

Hydrolysis: In the presence of trace surface moisture, the chloro groups on the silane (B1218182) hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. This step is rapid and releases hydrochloric acid (HCl) as a byproduct.

CH₂=CHSi(C₂H₅)Cl₂ + 2H₂O → CH₂=CHSi(C₂H₅)(OH)₂ + 2HCl

Condensation: The newly formed silanols condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds and releasing water.

Cross-linking: Because dichloroethylvinylsilane has two reactive chloro groups, it can form bonds with adjacent silane molecules that have also bonded to the surface, creating a cross-linked polysiloxane network. This network enhances the stability and durability of the coating. semi.ac.cn

Self-assembled monolayers (SAMs) are highly organized single layers of molecules that spontaneously form on a surface. ossila.com The formation of SAMs using organosilanes is driven by the strong affinity of the silane headgroup for the substrate. wikipedia.org For chlorosilanes like this compound, the process begins with the chemisorption of the dichlorosilyl headgroup onto a hydroxylated substrate from either a liquid or vapor phase. wikipedia.org

The process generally occurs in two main steps: an initial, rapid adsorption of individual molecules onto the surface, followed by a slower organization phase where the molecules arrange themselves into a densely packed, ordered layer. wikipedia.org The presence of two chloro groups in this compound allows for the potential of lateral cross-linking between adjacent molecules, which can form a more robust, polymeric two-dimensional network on the substrate compared to monofunctional silanes. semi.ac.cn This process is highly sensitive to reaction conditions, particularly the amount of water present on the surface and in the solvent, as excess water can lead to uncontrolled polymerization in the solution rather than on the surface. semi.ac.cnwikipedia.org

Covalent grafting involves attaching molecules to a surface through strong, stable chemical bonds. mdpi.comrelyon-plasma.com this compound is well-suited for this purpose on inorganic substrates due to the reactivity of its Si-Cl bonds. The reaction between the dichlorosilyl group and surface hydroxyls on materials like silica results in the formation of highly stable Si-O-Si covalent bonds, with bond energies around 452 kJ/mol. google.comwikipedia.org

This direct grafting creates a permanent modification of the surface chemistry. The ethyl group provides some steric bulk, while the vinyl group remains available for subsequent reactions. This strategy is foundational for preparing surfaces for more complex modifications or for creating a stable link between the inorganic substrate and another material. google.com The efficiency of this grafting process is critical, as unreacted surface hydroxyl groups (silanols) can remain, which may negatively impact the performance of the interface in certain applications, such as in high-performance liquid chromatography (HPLC) stationary phases. google.comgoogleapis.com

Table 1: General Steps for Covalent Grafting of this compound on a Silica Substrate

StepDescriptionPurposeKey Reactive Groups
1. Substrate Cleaning The silica surface is cleaned to remove organic contaminants and is often treated (e.g., with piranha solution or UV-ozone) to maximize the density of surface hydroxyl (-OH) groups. wikipedia.orgTo ensure a reactive and uniform surface for silanization.Si-OH (on substrate)
2. Silanization The hydroxylated substrate is exposed to a solution of this compound or its vapor. The Si-Cl groups react with surface water and subsequently with the surface Si-OH groups. semi.ac.cnwikipedia.orgTo form covalent siloxane bonds between the silane and the substrate.Si-Cl (on silane), Si-OH (on substrate)
3. Curing/Annealing The treated substrate is often heated (cured) to promote further condensation reactions, removing residual water and encouraging cross-linking between adjacent silane molecules.To enhance the stability and density of the grafted layer.Si-OH (on silane and substrate)
4. Rinsing The surface is rinsed with a solvent to remove any physically adsorbed, unreacted silane molecules.To leave only the covalently bonded silane layer.N/A

Adhesion Promotion and Coupling Agent Applications

Silanes are widely used as adhesion promoters or coupling agents to create strong and durable bonds between dissimilar materials, most notably between inorganic fillers or reinforcements (like glass or silica) and organic polymer matrices. chemsilicone.comwikipedia.org this compound acts as a molecular bridge, with its silane end bonding to the inorganic material and its vinyl end reacting with the organic polymer. sisib.com

During the composite manufacturing process (e.g., polymerization or cross-linking), the vinyl group of the silane can co-react with the polymer matrix. This creates a continuous chain of covalent bonds from the inorganic filler, through the silane, and into the polymer backbone. googleapis.com This chemical linkage allows for efficient stress transfer from the polymer matrix to the reinforcing filler, significantly improving the mechanical properties of the composite, such as tensile strength, impact resistance, and durability, especially under wet conditions. chemsilicone.comnih.gov

Many inorganic fillers are hydrophilic, while most polymers are hydrophobic. This incompatibility leads to poor dispersion of the filler within the polymer and weak interfacial adhesion. aft-website.com Treating the inorganic surface with this compound alters its surface chemistry, making it more organophilic and compatible with the polymer matrix. ossila.comecopowerchem.com

Table 2: Illustrative Effect of Silane Coupling Agent on Composite Properties

PropertyUnfilled PolymerComposite without Coupling AgentComposite with Silane Coupling Agent
Tensile Strength Base ValueModerate IncreaseSignificant Increase
Flexural Modulus Base ValueSignificant IncreaseVery High Increase
Moisture Resistance HighLow (due to wicking at interface)High (due to stable interface)
Filler-Matrix Adhesion N/ALow (Physical/Weak)High (Covalent/Strong)
Filler Dispersion N/APoor (Agglomeration)Good (Homogeneous)

Note: This table provides a generalized illustration of the effects of silane coupling agents. Specific values depend on the polymer, filler, and processing conditions.

Modification of Organic and Biomass Surfaces

While the reaction with inorganic surfaces is the most common application, the dual functionality of this compound also allows for the modification of certain organic and biomass surfaces.

For modifying organic polymers, the vinyl group is the primary reactive site. It can be incorporated into polymer backbones through copolymerization or grafted onto existing polymers via reactions like catalytic hydrosilylation or free-radical polymerization. acs.org This introduces silyl (B83357) functionality into the polymer, which can then be used for cross-linking or for creating organic-inorganic hybrids. For example, a polymer functionalized with this compound could then be grafted onto a silica surface. mdpi.com

For biomass surfaces, such as those derived from cellulose (B213188) or wood, which are rich in hydroxyl groups, the chemistry can be similar to that on inorganic substrates. nih.govresearchgate.net The dichlorosilyl groups can react with the -OH groups on the cellulose backbone to form covalent Si-O-C bonds. This treatment can render the biomass material more hydrophobic, improving its dimensional stability and resistance to moisture. The attached vinyl groups could also be used as sites for grafting other functional molecules or polymers, thereby creating new bio-based composite materials. nih.gov

Advanced Materials Applications Deriving from Dichloroethylvinylsilane

Development of Polymeric Composites and Hybrid Materials

The incorporation of dichloroethylvinylsilane into polymeric composites and hybrid materials offers a pathway to enhanced performance characteristics. Its ability to form robust chemical bonds with both organic polymers and inorganic fillers is central to its utility in this field.

Reinforcement and Interfacial Optimization

A primary challenge in the development of polymer composites is achieving strong adhesion between the polymer matrix and the reinforcing fillers. This compound serves as a crucial interfacial modifier, improving the compatibility between hydrophilic inorganic surfaces and hydrophobic polymer matrices. researchgate.net This leads to enhanced stress transfer from the matrix to the reinforcement, significantly improving the mechanical properties of the composite material. researchgate.net

Thermally Stable and Chemically Resistant Materials

Furthermore, the dense, cross-linked network formed through the polymerization of this compound can act as a barrier, preventing the penetration of corrosive chemicals. dutscher.comfloplast.co.uk This improved chemical resistance makes these materials suitable for applications in harsh chemical environments. jameselectric.ca

Table 1: Impact of this compound on Material Properties

Property Enhancement Mechanism Resulting Benefit
Mechanical Strength Improved interfacial adhesion between filler and matrix. Increased tensile and flexural strength of the composite. researchgate.net
Thermal Stability Formation of stable Si-O bonds and restricted polymer chain mobility. setaramsolutions.com Higher decomposition temperature and service temperature. mdpi.comrsc.org

| Chemical Resistance | Creation of a dense, cross-linked barrier network. dutscher.comfloplast.co.uk | Reduced swelling and degradation in the presence of chemicals. jameselectric.ca |

Advanced Coatings and Surface Protection Technologies

This compound is a key component in the formulation of advanced coatings designed to protect surfaces from environmental degradation. mdpi.com Its ability to form thin, durable, and functional films makes it invaluable in this sector.

Hydrophobic and Oleophobic Surface Engineering

The ability to control the wetting behavior of surfaces is crucial for a wide range of applications, from self-cleaning windows to anti-fouling marine coatings. This compound, often in combination with other functionalized silanes, can be used to create surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). google.comuni-saarland.desurfactis.comtevak.cz

The low surface energy of the polysiloxane network formed by the silane (B1218182) is the primary reason for this behavior. By incorporating fluoroalkyl groups into the silane structure, it is possible to create superhydrophobic surfaces with extremely high water contact angles and low roll-off angles. mdpi.com These surfaces are highly effective at repelling water and preventing the adhesion of dirt and other contaminants. researchgate.net

Table 2: Performance of this compound-Based Coatings

Coating Type Key Feature Application Example
Anti-Corrosion Forms a dense barrier against moisture and oxygen. midsungroup.compixelle.com Protecting steel structures in marine environments. dcp-int.com
Hydrophobic Creates a low surface energy film that repels water. mdpi.comresearchgate.net Self-cleaning coatings for glass and building facades.

| Oleophobic | Prevents the spreading and adhesion of oils. google.comsurfactis.com | Anti-fingerprint coatings for electronic displays. tevak.cz |

Novel Polymer Architectures and Networks

The reactivity of this compound makes it a valuable tool for polymer chemists seeking to create novel and complex polymer architectures. weiyougroup.orgrsc.orgnih.govresearchgate.net Its ability to participate in different types of polymerization reactions opens up possibilities for designing polymers with tailored properties and functionalities. advancedsciencenews.com

The vinyl group on the this compound molecule can readily participate in free-radical polymerization with a wide range of vinyl monomers. This allows for the incorporation of silane functionality into the backbone of a polymer chain. The chloro groups, on the other hand, can be used for subsequent cross-linking reactions, leading to the formation of well-defined polymer networks. googleapis.comgoogle.com

This ability to create cross-linked structures is particularly important for applications requiring high mechanical strength and solvent resistance. tripod.comrsc.orgresearchgate.net By controlling the degree of cross-linking, it is possible to fine-tune the properties of the resulting polymer network, from soft and flexible elastomers to hard and rigid thermosets. The development of such controlled polymer architectures is a key area of research in modern polymer science. nih.govmdpi.com

Sila-cyclic Olefin Polymers

Cyclic olefin polymers (COPs) and copolymers (COCs) are a class of amorphous thermoplastics known for their excellent optical clarity, high glass transition temperature (Tg), low water absorption, and good chemical resistance. sumibe.co.jpnih.govresearchgate.net They are typically produced through the polymerization of cyclic monomers like norbornene. researchgate.netrsc.org A specialized subset of these materials involves the incorporation of silicon into the polymer structure, creating sila-cyclic olefin polymers.

The synthesis of polymers containing fused sila-bicyclic structures in the main chain can be achieved through the anionic stitching polymerization of vinylsilane monomers. rsc.org This method creates a novel type of silicon- and carbon-containing polymer. Research has shown that polymers synthesized through this route exhibit valuable thermal and optical properties. rsc.org For instance, the anionic polymerization of styryl(vinyl)silanes results in polymers with high thermal stability and excellent transparency in the visible light spectrum. rsc.org this compound, with its reactive vinyl group, is a suitable candidate for similar polymerization strategies to create silicon-containing cyclic polymers. The presence of the ethyl group and the potential for cross-linking through the chloro-silane functionality allows for the tuning of the final polymer's properties.

Table 1: Research Findings on Sila-cyclic Olefin Polymers via Anionic Stitching Polymerization

Property Finding Source
Structure Possess fused sila-bicyclic structures in the main polymer chain. rsc.org
Thermal Stability The resulting polymers are thermally stable with relatively high glass-transition temperatures. rsc.org
Optical Properties Exhibit high transparency in the visible light region. rsc.org

| Synthesis Method | Anionic stitching polymerization of styryl(vinyl)silanes. | rsc.org |

Side-Chain Polymer Liquid Crystals

Side-chain polymer liquid crystals (SCLCPs) are materials that combine the anisotropic properties of liquid crystals with the mechanical characteristics of polymers. nih.gov These materials are structured with liquid crystalline moieties (mesogens) attached as pendant side chains to a flexible polymer backbone, often via a flexible spacer. wikipedia.orggoogle.com This decoupling of the mesogen from the main chain allows the side groups to self-assemble and form liquid crystalline phases (e.g., nematic, smectic). nih.gov

This compound is an important monomer for the synthesis of polysiloxane backbones. The dichloro-silane functionality can undergo hydrolysis and condensation to form the polysiloxane main chain. The pendant vinyl and ethyl groups can then be used for further chemical modifications, such as attaching mesogenic units or for cross-linking reactions to form liquid crystal elastomers. google.comgoogle.com The flexibility of the resulting polysiloxane backbone derived from this compound makes these SCLCPs suitable for applications requiring a low phase transition temperature. mdpi.com

Table 2: Comparison of Common Backbones for Side-Chain Liquid Crystal Polymers

Backbone Type Key Characteristics Typical Applications Source
Polyacrylates/Polymethacrylates Higher Tg, well-studied synthesis. Optical data storage, displays. nih.govrsc.org
Polysiloxanes Low Tg, high flexibility, thermal stability, good insulation. Gas separation films, nonlinear optics, elastomers. mdpi.com

| Polyethers | Can exhibit both thermotropic and lyotropic behavior. | Biocompatible materials, polyelectrolytes. | google.commdpi.com |

Catalysis and Separation Technologies

The unique chemical functionalities of this compound and its derivatives make them valuable in the fields of catalysis and separation technologies.

In catalysis , organosilanes are used in various reactions, including post-polymerization modifications like catalytic hydrosilylation. acs.org This process introduces silane functional groups into unsaturated polymers, creating materials with tailored properties for use as adhesives or rubber materials. acs.org While specific applications of this compound as a catalyst are not widely documented, its derivatives can act as precursors for creating catalytic systems. For example, organosilicon compounds are fundamental to producing supports for catalysts or for synthesizing metal-organic frameworks (MOFs) and other porous materials that have widespread catalytic applications. nih.govrsc.org The vinyl group on the silane can participate in polymerization to form a matrix, while the silicon moiety can be functionalized to anchor catalytic sites.

In separation technologies , polymers derived from this compound are particularly useful. Polysiloxane-based materials are known for their high gas permeability, which makes them excellent candidates for gas separation membranes. mdpi.com Specifically, polysiloxane-based SCLCPs have been identified for their potential in gas separation films. mdpi.com The ability to form robust, cross-linked polymer networks from this compound also allows for the creation of high-performance coatings and membranes for various separation processes, including filtration and pervaporation. google.comgoogle.comresearchgate.net These membrane-based systems are critical alternatives to energy-intensive separation methods like distillation. ucl.ac.uktaylorfrancis.com

Table 3: Applications of this compound Derivatives in Catalysis and Separation

Technology Area Application Mechanism/Role of Silane Derivative Source
Catalysis Post-polymerization functionalization (e.g., Hydrosilylation) Serves as a reagent to introduce Si-H or other functional groups onto a polymer backbone, modifying its properties. acs.org
Catalysis Catalyst Supports Forms a stable, high-surface-area polymer matrix (e.g., polysiloxane) for immobilizing active catalytic species. nih.govrsc.org
Separation Gas Separation Membranes Forms a polysiloxane backbone for membranes with high gas permeability and selectivity. mdpi.com

| Separation | Protective/Separation Coatings | Acts as a monomer and cross-linking agent to form dense, durable coatings that can function as separation barriers. | google.comgoogle.com |

Spectroscopic Characterization and Computational Investigations of Dichloroethylvinylsilane

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules. For Dichloroethylvinylsilane, these methods can provide detailed insights into the vibrations of its various chemical bonds, including the Si-Cl, Si-C, C=C, and C-H bonds.

The infrared and Raman spectra of this compound are expected to exhibit a series of characteristic absorption bands corresponding to the different vibrational modes of the molecule. By comparing the experimental spectra with data from similar organosilicon compounds and computational predictions, these bands can be assigned to specific molecular motions.

Key expected vibrational modes for this compound include:

C-H vibrations: The vinyl group gives rise to =C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. The ethyl group will show C-H stretching vibrations for the -CH₂- and -CH₃ groups in the 3000-2850 cm⁻¹ range. C-H bending vibrations are expected at lower wavenumbers.

C=C stretching: The vinyl group's carbon-carbon double bond stretch is a characteristic feature and is expected to appear in the 1640-1610 cm⁻¹ region of the Raman spectrum.

Si-Cl stretching: The silicon-chlorine stretching vibrations are typically strong in both IR and Raman spectra and are found in the 600-400 cm⁻¹ region. The presence of two chlorine atoms may lead to symmetric and asymmetric stretching modes.

Si-C stretching: The silicon-carbon stretching vibrations for both the ethyl and vinyl groups are expected in the 800-600 cm⁻¹ region.

A summary of the expected characteristic absorption bands for this compound is presented in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
=C-H Stretch (vinyl)3100-3000Medium
C-H Stretch (ethyl)3000-2850Strong
C=C Stretch (vinyl)1640-1610Medium (Raman), Variable (IR)
Si-Cl Stretch600-400Strong
Si-C Stretch800-600Medium to Strong

This table presents expected ranges based on data for similar organosilicon compounds.

Rotation around the Si-C single bond of the ethyl group in this compound can lead to the existence of different conformational isomers, such as anti and gauche conformers. These conformers have distinct energies and geometries, which can be reflected in their vibrational spectra.

Vibrational spectroscopy, particularly at low temperatures, can be employed to study this conformational isomerism. The relative intensities of certain IR and Raman bands that are sensitive to the molecular conformation can change with temperature. By analyzing these changes, the enthalpy difference between the conformers can be determined. Computational calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and relative energies of the different conformers, aiding in the interpretation of the experimental spectra. For analogous chlorinated silanes, studies have shown that both anti and gauche conformers can coexist in the liquid and gaseous phases, with one form often being more stable in the crystalline solid state. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic and organometallic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR provide detailed information about the connectivity and chemical environment of the atoms.

The NMR spectra of this compound will show distinct signals for each chemically non-equivalent nucleus.

¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl and ethyl protons. The vinyl protons will appear as a complex multiplet in the downfield region (typically 5.5-6.5 ppm) due to geminal, cis, and trans couplings. The ethyl group will exhibit a quartet for the -CH₂- protons and a triplet for the -CH₃ protons, likely in the upfield region (around 1.0-1.5 ppm for the methyl and slightly more downfield for the methylene).

¹³C NMR: The carbon-13 NMR spectrum will display four distinct signals. The two vinyl carbons will resonate in the olefinic region (around 120-140 ppm). The two ethyl carbons will appear in the aliphatic region (typically 0-30 ppm).

²⁹Si NMR: The silicon-29 NMR spectrum will provide a single resonance, the chemical shift of which is highly sensitive to the substituents on the silicon atom. For dichlorodialkylsilanes, the ²⁹Si chemical shift is typically observed in the range of +10 to +30 ppm relative to tetramethylsilane (TMS).

The expected chemical shifts for this compound are summarized below.

Nucleus Group Expected Chemical Shift (ppm)
¹H-CH=CH₂5.5 - 6.5
-Si-CH₂-CH₃~1.2 - 1.6
-Si-CH₂-CH₃~0.8 - 1.2
¹³C-CH=CH₂120 - 140
-Si-CH₂-CH₃~10 - 20
-Si-CH₂-CH₃~5 - 15
²⁹SiSiCl₂+10 to +30

This table presents estimated chemical shift ranges based on general principles and data for analogous compounds.

The combination of ¹H, ¹³C, and ²⁹Si NMR spectroscopy allows for the unambiguous structural confirmation of this compound. The number of signals, their chemical shifts, and the coupling patterns in the ¹H NMR spectrum provide definitive evidence for the presence of the ethyl and vinyl groups and their attachment to the silicon atom. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons.

Furthermore, NMR spectroscopy is a powerful tool for assessing the purity of a sample. The presence of signals from impurities can be readily detected. By integrating the signals, the relative amounts of the main compound and any impurities can be quantified, provided that the relaxation delays are appropriately set.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

Upon ionization, the this compound molecule will form a molecular ion (M⁺˙). The isotopic pattern of this molecular ion will be characteristic due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information.

Plausible fragmentation pathways for this compound include:

Loss of a chlorine radical to form [M - Cl]⁺.

Loss of an ethyl radical to form [M - C₂H₅]⁺.

Loss of a vinyl radical to form [M - C₂H₃]⁺.

Cleavage of the Si-C bond with charge retention on the silicon-containing fragment.

A table of expected major fragments and their mass-to-charge ratios (m/z) is provided below, considering the most abundant isotopes (¹H, ¹²C, ²⁸Si, ³⁵Cl).

Fragment Ion Formula Expected m/z
Molecular Ion[C₄H₈Cl₂Si]⁺˙154
Loss of Cl[C₄H₈ClSi]⁺119
Loss of C₂H₅[C₂H₃Cl₂Si]⁺125
Loss of C₂H₃[C₂H₅Cl₂Si]⁺127
[SiCl₂]⁺˙98
[SiCl]⁺63

This table shows the m/z for the most abundant isotopes. The presence of ³⁷Cl will result in characteristic isotopic patterns for chlorine-containing fragments.

Fragmentation Pathways and Molecular Ion Detection

Electron ionization mass spectrometry (EI-MS) is a fundamental technique for determining the structure of volatile compounds like this compound. libretexts.org The process involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. whitman.edulibretexts.org

For this compound (C₄H₈Cl₂Si), the molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, due to the high energy of electron ionization, the molecular ion peak may be of low abundance or even absent in some cases. libretexts.orgnih.gov The fragmentation of organosilanes is influenced by the relative bond strengths and the stability of the resulting carbocations and silylium ions.

Based on the analysis of similar compounds such as Dichloromethylvinylsilane and Trichlorovinylsilane, several fragmentation pathways can be postulated for this compound. chemicalbook.comnist.govnist.gov Common fragmentation patterns for organochlorosilanes involve the loss of substituents from the silicon atom.

Postulated Fragmentation Pathways for this compound:

Loss of a Chlorine atom: A primary fragmentation event would be the cleavage of a Si-Cl bond, resulting in the [M - Cl]⁺ ion. This is often a prominent peak in the mass spectra of chlorosilanes.

Loss of the Ethyl group: Cleavage of the Si-C₂H₅ bond would lead to the formation of the [M - C₂H₅]⁺ ion.

Loss of the Vinyl group: The Si-CH=CH₂ bond can also cleave to produce the [M - CH=CH₂]⁺ ion.

Loss of an HCl molecule: Rearrangement reactions can lead to the elimination of a neutral molecule of hydrogen chloride, giving rise to an [M - HCl]⁺˙ ion.

Cleavage of the Ethyl Group: The ethyl group itself can fragment, primarily through the loss of a methyl radical (·CH₃) to form a stable secondary carbocation, resulting in an [M - CH₃]⁺ ion, though this is less likely to be a primary fragmentation of the molecular ion.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in characteristic isotopic patterns for all chlorine-containing fragments, aiding in their identification. For a fragment containing two chlorine atoms, the isotopic pattern will show peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.

Table 7.3.1-1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed StructurePredicted m/z (for ³⁵Cl)
[M]⁺˙[CH₂=CH-Si(Cl)₂-CH₂CH₃]⁺˙154
[M - Cl]⁺[CH₂=CH-Si(Cl)-CH₂CH₃]⁺119
[M - C₂H₅]⁺[CH₂=CH-Si(Cl)₂]⁺125
[M - CH=CH₂]⁺[Si(Cl)₂-CH₂CH₃]⁺127
[M - HCl]⁺˙[C₄H₇ClSi]⁺˙118

Detection of the molecular ion is crucial for determining the molecular weight. In cases where the molecular ion is not observed in EI-MS due to extensive fragmentation, softer ionization techniques such as chemical ionization (CI) or field ionization (FI) could be employed.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which allows for the determination of the elemental composition of the molecular ion and its fragments. osti.govuci.eduucdavis.edu This capability is invaluable for distinguishing between ions that have the same nominal mass but different elemental formulas.

For this compound (C₄H₈Cl₂Si), the exact mass of the molecular ion can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and silicon (²⁸Si). This accurate mass measurement helps to confirm the elemental formula and distinguish it from any potential isobaric interferences. diva-portal.orgrsc.org

Table 7.3.2-1: Calculated Exact Masses for Key Ions of this compound

Ion FormulaNominal MassExact Mass (Da)
C₄H₈³⁵Cl₂²⁸Si154153.9823
C₄H₈³⁵Cl³⁷Cl²⁸Si156155.9793
C₄H₈³⁷Cl₂²⁸Si158157.9764
C₄H₈³⁵Cl²⁸Si119119.0135
C₂H₃³⁵Cl₂²⁸Si125124.9354
C₂H₅³⁵Cl₂²⁸Si127126.9510

The high resolving power of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, is essential for separating closely spaced peaks, which is particularly useful when analyzing complex mixtures or identifying unknown impurities. osti.govdiva-portal.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) Studies on Reactivity and Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comhydrophobe.org For this compound, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity.

By solving the Kohn-Sham equations, one can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable conformation of the molecule. Furthermore, DFT can be used to calculate various electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, providing a measure of its chemical reactivity. mdpi.com

The calculated vibrational frequencies from DFT can be used to predict the infrared (IR) and Raman spectra of this compound, which can then be compared with experimental spectra to confirm the structure and vibrational mode assignments.

Molecular Dynamics Simulations of Polymerization and Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. vt.edumdpi.comresearchgate.net For this compound, MD simulations can be employed to investigate two key areas: its polymerization behavior and its interactions at interfaces.

In the context of polymerization, MD simulations can model the chain growth process, providing insights into the resulting polymer's structure, conformation, and dynamics. semanticscholar.orgrsc.org By simulating a system containing multiple this compound monomers, it is possible to observe the formation of covalent bonds and the evolution of the polymer chain. These simulations can help predict properties of the resulting polysiloxane, such as its glass transition temperature and mechanical properties.

When this compound is used to functionalize a surface, MD simulations can model the interactions between the silane (B1218182) molecules and the substrate. This can reveal details about the self-assembly process, the orientation of the molecules on the surface, and the structure of the resulting monolayer or thin film. Such simulations are crucial for understanding how the functionalized surface will interact with its environment, for example, in terms of adhesion or wettability.

Prediction of Spectroscopic Signatures

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental spectra or provide information for compounds that have not yet been synthesized or isolated. chemaxon.comnih.govliverpool.ac.uk

For this compound, the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using DFT calculations. libretexts.orgnmrdb.org These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted chemical shifts can then be compared to experimental data to confirm the molecular structure and assign the observed resonances.

Table 7.4.3-1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si-CH=CH₂ 5.8 - 6.2135 - 140
Si-CH =CH₂5.8 - 6.2130 - 135
Si-CH₂ -CH₃1.0 - 1.410 - 15
Si-CH₂-CH₃ 0.9 - 1.28 - 12

Note: These are estimated ranges based on computational predictions for similar structures and may vary depending on the specific computational method and solvent effects.

Similarly, as mentioned in the DFT section, vibrational spectra (IR and Raman) can be predicted. The calculated frequencies and intensities provide a theoretical spectrum that can be a valuable tool for identifying the characteristic vibrational modes of this compound.

Advanced Characterization Techniques for Functionalized Surfaces

When this compound is used to modify a surface, a variety of advanced analytical techniques are employed to characterize the resulting thin film or monolayer. These techniques provide information on the chemical composition, thickness, morphology, and uniformity of the functionalized surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a surface functionalized with this compound, XPS can confirm the presence of silicon, chlorine, and carbon, and provide information about the Si-O-substrate bonds formed upon grafting. wiley.com

Atomic Force Microscopy (AFM): AFM is a type of scanning probe microscopy with very high resolution, on the order of fractions of a nanometer. researchgate.netuniversitywafer.comazonano.comyoutube.com It can be used to image the surface topography of the silane layer, providing information on its smoothness, uniformity, and the presence of any aggregates or defects. azonano.com

Ellipsometry: Ellipsometry is an optical technique for investigating the dielectric properties (complex refractive index or dielectric function) of thin films. parksystems.commdpi.comsvc.orgjawoollam.com It is highly sensitive to the thickness of the film, from a few angstroms to several micrometers. For surfaces treated with this compound, ellipsometry can be used to accurately measure the thickness of the resulting silane layer. parksystems.comsvc.org

Table 7.5-1: Advanced Characterization Techniques for this compound Functionalized Surfaces

TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical bonding states (e.g., Si-O, Si-C)
Atomic Force Microscopy (AFM)Surface topography, roughness, film uniformity, presence of aggregates
Spectroscopic EllipsometryFilm thickness, refractive index

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org The principle of XPS is based on the photoelectric effect, where X-ray irradiation of a material causes the emission of core-level electrons. wikipedia.orgcaltech.edu The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. wikipedia.org Chemical shifts in these binding energies provide information about the chemical environment of the atoms. strath.ac.uk

In the context of this compound, XPS analysis would be invaluable for confirming the elemental composition and determining the chemical states of silicon, chlorine, carbon, and oxygen (if present as a contaminant or in a surface layer). High-resolution scans of the Si 2p, Cl 2p, C 1s, and O 1s regions would provide detailed information about the chemical bonding.

Research Findings:

For instance, the Si 2p peak for organosilanes is typically observed in the range of 101-104 eV. The exact binding energy is sensitive to the electronegativity of the substituents. In this compound, the presence of two chlorine atoms directly attached to the silicon would be expected to shift the Si 2p binding energy to a higher value compared to a simple alkylsilane due to the electron-withdrawing nature of chlorine. Studies on chlorosilanes have shown that the Si 2p core level binding energies are higher than in elemental silicon. nist.gov

The C 1s spectrum would be expected to show multiple components corresponding to the different carbon environments: the vinyl group (C=C) and the ethyl group (C-C and C-Si). The carbon atoms in the vinyl group would likely have a slightly higher binding energy than those in the ethyl group. The Cl 2p spectrum would exhibit a characteristic doublet (Cl 2p3/2 and Cl 2p1/2) with binding energies typical for chlorine bonded to silicon.

An illustrative data table of expected XPS binding energies for this compound, based on data from analogous compounds, is presented below.

ElementOrbitalExpected Binding Energy (eV)Notes
Si2p~102.5 - 103.5Higher binding energy expected due to two Cl substituents.
Cl2p~200.0 - 201.0Characteristic doublet for Cl 2p3/2 and Cl 2p1/2.
C1s~284.5 - 285.5Corresponds to C-C and C-Si bonds in the ethyl group.
~285.5 - 286.5Corresponds to C=C bonds in the vinyl group.
O1s~532.0 - 533.0If present due to surface oxidation or hydrolysis, forming Si-O bonds.

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanoscale. youtube.comyoutube.com It works by scanning a sharp tip at the end of a cantilever over the sample surface. youtube.com The deflection of the cantilever due to forces between the tip and the sample is measured and used to create a three-dimensional image of the surface. youtube.com AFM is particularly useful for characterizing the surface morphology of polymer films and coatings. covalentmetrology.comresearchgate.netresearchgate.netutwente.nl

When applied to this compound, particularly in the form of a thin film or coating on a substrate, AFM and SEM would provide complementary information about the surface morphology.

Research Findings:

Direct AFM and SEM studies of this compound are not prevalent in the available literature. However, extensive research on other organosilane coatings provides a strong basis for predicting the expected morphological features. mdpi.comnih.govmdpi.com

AFM analysis of a this compound film would likely reveal details about its surface roughness, grain size, and the presence of any domains or phase separation. youtube.com For instance, the formation of a smooth, uniform film would be desirable for many applications, and AFM would be the ideal tool to quantify the root-mean-square (RMS) roughness of the surface. In studies of other silane coupling agents, AFM has been used to visualize the formation of islands or aggregates on the surface, which can impact the performance of the coating. strath.ac.uk

SEM imaging of a this compound coating would provide a broader view of the surface, highlighting larger-scale features such as cracks, pinholes, or other defects that might be present. mdpi.com SEM analysis of carbon fiber modified with silane coupling agents has shown how the silane treatment can lead to a more uniform and adherent coating on the fiber surface. mdpi.com

Below is a hypothetical data table summarizing the type of information that could be obtained from AFM and SEM analysis of a this compound film.

TechniqueParameterExpected FindingsSignificance
AFMTopographyHigh-resolution 3D image of the surface.Visualization of nanoscale surface features.
Surface Roughness (RMS)Quantitative measure of the surface smoothness.Indicates the uniformity of the film.
Phase ImagingMapping of variations in material properties (e.g., adhesion, elasticity).Can reveal the presence of different chemical domains.
SEMSurface MorphologyMicroscale imaging of the overall surface structure.Identification of larger defects like cracks or pinholes.
Elemental Analysis (with EDS)Semi-quantitative elemental composition of the surface.Confirmation of the presence and distribution of Si, Cl, and C.

Future Perspectives and Emerging Research Avenues for Dichloroethylvinylsilane

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. researchgate.net For organosilanes like dichloroethylvinylsilane, this translates to developing synthetic routes that are more efficient, less hazardous, and utilize renewable resources. ijsetpub.comnumberanalytics.com

Key research directions in the sustainable synthesis of this compound include:

Catalyst Development: The traditional Müller-Rochow direct process, while cost-effective, is energy-intensive. mdpi.com Research is focused on developing new catalysts that can operate under milder conditions, thereby reducing energy consumption. mdpi.com For instance, advancements in cobalt-based catalysts have shown promise for the synthesis of alkoxysilanes, a related class of compounds, under ambient temperatures. csic.es The exploration of earth-abundant metal catalysts, such as those based on potassium tert-butoxide, is also a promising avenue for more atom-economical and environmentally friendly silylation reactions. sci-hub.se

Alternative Feedstocks and Solvents: A major goal of green chemistry is to move away from fossil fuel-based feedstocks. chemanager-online.com Research into biomass-derived starting materials for the synthesis of organosilanes is an active area. ijsetpub.com Additionally, the use of greener solvents, such as ionic liquids or bio-derived solvents like Cyrene, is being investigated to replace traditional volatile organic compounds (VOCs), reducing the environmental impact of the synthesis process. numberanalytics.comchemanager-online.com

Process Intensification: Flow chemistry is emerging as a powerful tool for the sustainable synthesis of chemicals. sci-hub.se This approach offers better control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation compared to traditional batch processes. ijsetpub.comsci-hub.se The application of flow chemistry to the synthesis of functionalized organosilanes has demonstrated the potential for rapid and efficient production. sci-hub.se

Interactive Data Table: Comparison of Synthesis Approaches
ApproachKey AdvantagesResearch Focus
Advanced CatalysisLower energy consumption, higher selectivityDevelopment of non-precious metal catalysts, catalysts for milder reaction conditions
Renewable FeedstocksReduced carbon footprint, resource diversificationUtilization of biomass-derived starting materials
Green SolventsReduced toxicity and environmental impactApplication of ionic liquids and bio-derived solvents
Flow ChemistryImproved safety, higher yields, less wasteOptimization of continuous flow processes for organosilane synthesis

Advanced Functional Materials Design and Engineering

This compound is a versatile building block for the creation of advanced functional materials due to its reactive vinyl and chloro groups. cymitquimica.com Future research will likely focus on leveraging these functionalities to design materials with tailored properties for a wide range of applications.

Emerging trends in this area include:

Polymer and Copolymer Synthesis: The vinyl group of this compound allows it to be readily incorporated into polymers and copolymers through various polymerization techniques. cymitquimica.comgoogleapis.com This enables the creation of materials with unique thermal, mechanical, and chemical properties. For example, incorporating this compound into polymer backbones can enhance adhesion and crosslinking capabilities. googleapis.com Research into Pickering emulsion polymerization using vinylsilane-functionalized platelets is opening new avenues for creating nanocomposite materials. researchgate.net

Surface Modification: The chloro groups in this compound are susceptible to nucleophilic substitution, making it an excellent candidate for surface modification of various substrates. This can be used to impart hydrophobicity, improve adhesion, or introduce other functional groups onto surfaces. mdpi.com This is particularly relevant in the development of advanced composites and coatings.

Hybrid Organic-Inorganic Materials: this compound can act as a bridge between organic polymers and inorganic materials, leading to the formation of hybrid materials with synergistic properties. These materials can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and construction.

Integration with Artificial Intelligence and Materials Informatics

Key aspects of this integration include:

Property Prediction: Machine learning (ML) models can be trained on existing data to predict the properties of new materials derived from this compound. digitellinc.comarxiv.org For instance, directed message-passing neural networks (D-MPNNs) have shown high accuracy in predicting the boiling points of organosilane compounds. digitellinc.com This predictive capability allows for the rapid screening of a large number of potential candidates without the need for extensive experimental work. researchgate.net

Inverse Design: AI algorithms can be used for the "inverse design" of materials, where desired properties are specified, and the algorithm suggests the optimal chemical structure and synthesis conditions to achieve them. rsc.orgarxiv.org This approach can guide the rational design of novel polymers and composites incorporating this compound with tailored functionalities. researchgate.net

Accelerated Discovery: By combining high-throughput computational screening with automated experimental platforms, researchers can create a closed-loop system for accelerated materials discovery. researchgate.netresearchgate.net This can drastically reduce the time and resources required to develop new functional materials from this compound. researchgate.net

Interactive Data Table: AI in this compound Research
AI ApplicationDescriptionPotential Impact
Property PredictionUsing ML models to forecast the physical and chemical properties of new materials. digitellinc.comFaster screening of candidate materials, reduced experimental costs.
Inverse DesignEmploying algorithms to design materials with specific, predefined properties. arxiv.orgRational design of high-performance materials tailored for specific applications.
Process OptimizationOptimizing synthesis parameters for improved yield and purity using ML. tandfonline.comMore efficient and sustainable manufacturing processes.

Development of Smart and Responsive Materials

"Smart" or "responsive" materials are a class of advanced materials that can change their properties in response to external stimuli such as temperature, light, pH, or the presence of specific chemicals. magtech.com.cn The functional groups of this compound make it a promising component for the development of such materials.

Future research in this area may focus on:

Stimuli-Responsive Polymers: Incorporating this compound into polymer chains can be a strategy to create materials that respond to various stimuli. google.nl For example, polymers containing imidazole (B134444) groups, which can be introduced via reactions with the chloro groups of the silane (B1218182), have been shown to be CO2-responsive. mdpi.com

Sensors and Actuators: The ability of materials to change their properties in a controlled manner can be harnessed for the development of sensors and actuators. Materials derived from this compound could be designed to detect specific analytes or to undergo mechanical deformation in response to an external signal.

Controlled Release Systems: Responsive polymers can be used to encapsulate and release active substances, such as drugs or fragrances, in a controlled manner. The stimuli-responsive nature of polymers containing this compound could be exploited for such applications.

Environmental Impact and Lifecycle Assessment in Organosilane Applications

As the use of organosilanes like this compound expands, a thorough understanding of their environmental impact and lifecycle is crucial for ensuring their sustainable application. utilvtorprom.com

Key areas of future research include:

Ecotoxicity and Biodegradation: this compound, like other chlorosilanes, readily hydrolyzes in the presence of moisture to produce hydrogen chloride (HCl) and corresponding silanols. oecd.orgnoaa.govnih.gov The acute toxicity of chlorosilanes is largely attributed to the formation of HCl. nih.govepa.govgelest.com While the resulting siloxane polymers are generally considered to have low toxicity, their persistence and potential for bioaccumulation are areas of ongoing study. oecd.orgyoutube.com Research has shown that some silicone polymers can undergo slow degradation in soil. researchgate.netnih.gov Further research is needed to fully understand the long-term environmental fate of materials derived from this compound. nih.gov

Lifecycle Assessment (LCA): LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. researchgate.net Conducting comprehensive LCAs for products containing this compound will be essential for identifying environmental hotspots and opportunities for improvement. mdpi.comresearchgate.net Studies have shown that silicone products can contribute to significant reductions in greenhouse gas emissions over their lifecycle, and similar assessments for this compound-based materials will be valuable. silicones.eu

Recycling and End-of-Life Management: Developing strategies for the recycling and safe disposal of materials containing this compound is a critical aspect of sustainable materials management. Research into the chemical depolymerization of silicone polymers back to their monomers is a promising approach for creating a circular economy for these materials. rsc.org

Interactive Data Table: Mentioned Compounds
Compound NameCAS NumberSynonyms
This compound10138-21-3Dichloroethenylethylsilane, Ethylvinyldichlorosilane, Silane, dichloroethylvinyl- cymitquimica.com
Hydrogen Chloride7647-01-0HCl
Potassium tert-butoxide865-47-4t-BuOK
Cyrene53716-82-8Dihydrolevoglucosenone

Q & A

Basic: What experimental protocols are recommended for synthesizing dichloroethylvinylsilane, and how can purity be validated?

Answer:
Synthesis typically involves hydrosilylation of vinyl chloride with dichlorosilane derivatives under inert atmospheres (e.g., nitrogen). Post-synthesis purification via fractional distillation or preparative chromatography is critical to isolate the compound from byproducts like trichlorosilanes . Validate purity using gas chromatography-mass spectrometry (GC-MS) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and detect impurities (<1% threshold). Report retention times, integration ratios (¹H NMR), and fragmentation patterns (GC-MS) for reproducibility .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Answer:

  • ¹H/¹³C NMR : Resolves vinyl and ethyl group configurations (chemical shifts: δ 5.5–6.2 ppm for vinyl protons; δ 0.8–1.5 ppm for ethyl groups).
  • FT-IR : Identifies Si-Cl (450–550 cm⁻¹) and Si-C (1250–1350 cm⁻¹) bonds.
  • X-ray crystallography : Resolves stereochemistry in crystalline forms.
    Cross-validate results with computational simulations (e.g., density functional theory) to correlate spectral data with electronic environments .

Advanced: How can computational modeling resolve contradictions in this compound’s reactivity data across cross-coupling reactions?

Answer:
Contradictions in catalytic efficiency (e.g., Pd vs. Ni systems) may stem from solvent polarity or ligand steric effects. Perform DFT calculations to map transition states and activation barriers under varying conditions. Validate experimentally using kinetic studies (e.g., Eyring plots) and in situ monitoring (Raman spectroscopy). Compare turnover frequencies (TOFs) across substrates to isolate electronic vs. steric influences .

Advanced: What methodologies assess this compound’s hydrolytic stability, and how do environmental variables affect degradation pathways?

Answer:

  • Controlled hydrolysis experiments : Monitor Si-Cl bond cleavage in buffered solutions (pH 4–10) via conductivity measurements or ²⁹Si NMR.
  • Kinetic modeling : Derive rate constants (k) for hydrolysis and identify intermediates (e.g., silanols).
  • Environmental impact : Trace degradation products (e.g., chlorinated hydrocarbons) using GC-MS and assess bioaccumulation potential via octanol-water partition coefficients (log Kow) .

Advanced: How can researchers reconcile discrepancies between spectroscopic and chromatographic data in impurity profiling?

Answer:
Discrepancies often arise from non-volatile impurities undetected by GC-MS. Use complementary techniques:

  • LC-MS : Captures polar or high-molecular-weight contaminants.
  • Elemental analysis : Quantifies halogen content to identify unreacted precursors.
  • Thermogravimetric analysis (TGA) : Detects non-eluting residues. Statistically correlate datasets (e.g., ANOVA) to isolate systematic vs. random errors .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and NIOSH-approved respirators for vapor control.
  • Engineering controls : Conduct reactions in fume hoods with scrubbers for HCl off-gas.
  • Storage : Inert gas-purged containers at ≤4°C to prevent hydrolysis.
    Document emergency procedures for spills (neutralization with sodium bicarbonate) and disposal (EPA-approved waste handlers) .

Advanced: What strategies optimize this compound’s role in polymer functionalization while minimizing side reactions?

Answer:

  • Pre-polymerization modification : Graft silane onto monomers (e.g., styrene) via atom-transfer radical polymerization (ATRP) to reduce Si-Cl reactivity during chain propagation.
  • Inhibition of side reactions : Introduce steric hindrance (bulky ligands) or use low-temperature anionic polymerization.
    Characterize polymer cross-linking via gel permeation chromatography (GPC) and dynamic mechanical analysis (DMA) .

Advanced: How do solvent polarity and temperature affect this compound’s coordination behavior in organometallic complexes?

Answer:

  • Solvent screening : Compare donor-acceptor interactions in polar aprotic (DMF) vs. non-polar (toluene) solvents using UV-Vis spectroscopy and cyclic voltammetry.
  • Thermodynamic studies : Calculate association constants (Ka) via Job’s plot analysis at 25–80°C.
    Correlate findings with crystallographic data to map ligand exchange dynamics .

Basic: What analytical frameworks are used to compare this compound’s reactivity with analogous chlorosilanes?

Answer:

  • Hammett substituent constants (σ) : Quantify electronic effects of vinyl vs. alkyl groups on Si-Cl bond polarization.
  • Competitive kinetic studies : Measure relative reaction rates in nucleophilic substitutions (e.g., with Grignard reagents).
  • Steric maps : Generate Tolman cone angles or Buried Volume (%Vbur) from crystallographic data .

Advanced: How can machine learning models predict this compound’s applications in novel material synthesis?

Answer:

  • Dataset curation : Compile historical reaction yields, solvent parameters, and catalyst performances.
  • Model training : Use random forest or neural networks to predict optimal conditions (e.g., temperature, catalyst loading).
  • Validation : Cross-check predictions with high-throughput experimentation (HTE) and Pareto front analysis for multi-objective optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.